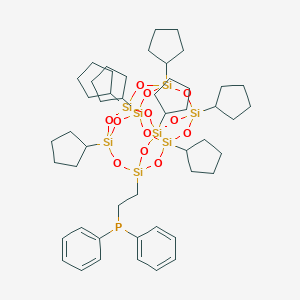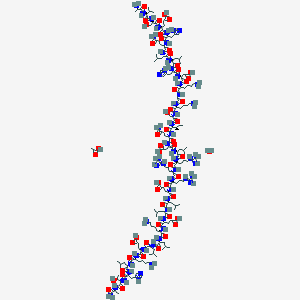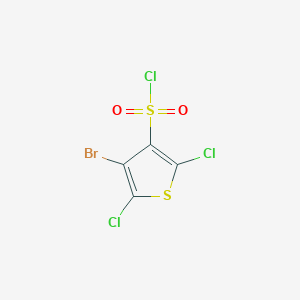
3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
概要
説明
3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds .
Synthesis Analysis
The synthesis of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine can be achieved via different methods. One of the methods involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is C7H5ClF3N . The InChI key is NKYBAQUYKRUCIO-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is used as a reactant in the synthesis of various compounds . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .Physical And Chemical Properties Analysis
3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a liquid at ambient temperature . It has a molecular weight of 195.57 .科学的研究の応用
Agrochemical Applications
Trifluoromethylpyridines, including “3-Chloro-2-methyl-5-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical ingredients . They are primarily used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
In addition to human medicine, trifluoromethylpyridines are also used in veterinary medicine . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Synthesis of Various Drugs and Organic Compounds
Reactant in Cross-Coupling Reactions
Preparation of Trifluoromethylpyridyllithiums
“3-Chloro-2-methyl-5-(trifluoromethyl)pyridine” can be used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .
Synthesis of Metal-Organic Frameworks (MOFs)
This compound can also be used in the synthesis of metal-organic frameworks (MOFs) .
Synthesis of Methiodide Salts
Another application of “3-Chloro-2-methyl-5-(trifluoromethyl)pyridine” is in the synthesis of methiodide salts .
作用機序
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often used as intermediates in the synthesis of more complex molecules .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that trifluoromethylpyridines have found applications in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Safety and Hazards
将来の方向性
Trifluoromethylpyridine (TFMP) and its derivatives, including 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
3-chloro-2-methyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYBAQUYKRUCIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938634 | |
| Record name | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | |
CAS RN |
175277-30-2, 175227-30-2 | |
| Record name | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione](/img/structure/B60655.png)
![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B60662.png)

![N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B60667.png)

![N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B60672.png)